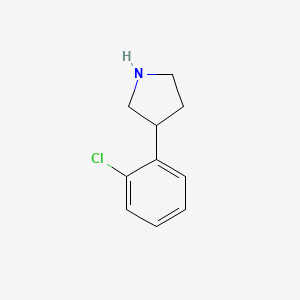
3-(2-Chlorophenyl)pyrrolidine
Overview
Description
3-(2-Chlorophenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 2-chlorophenyl group.
Mechanism of Action
Target of Action
The primary targets of 3-(2-Chlorophenyl)pyrrolidine are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in the nervous system, and their modulation can have significant effects on neuronal function.
Mode of Action
This compound interacts with its targets by binding to these channels, thereby modulating their function . This interaction can lead to changes in the electrical activity of neurons, which can have downstream effects on various neurological processes.
Biochemical Pathways
It is known that the modulation of voltage-sensitive sodium and calcium channels can affect a variety of cellular processes, including the release of neurotransmitters, the propagation of action potentials, and the regulation of neuronal excitability .
Result of Action
The modulation of voltage-sensitive sodium and calcium channels by this compound can have a variety of effects at the molecular and cellular levels. For example, it has been shown to have potential anticonvulsant and analgesic effects, suggesting that it may be able to reduce neuronal excitability and inhibit pain signaling .
Biochemical Analysis
Biochemical Properties
3-(2-Chlorophenyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with voltage-gated sodium and calcium channels, which are essential for neuronal signaling . These interactions can modulate the activity of these channels, leading to changes in cellular excitability and neurotransmission. Additionally, this compound may bind to specific receptors, such as GABA_A and TRPV1, affecting their signaling pathways and contributing to its anticonvulsant and analgesic properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can alter the expression of genes involved in synaptic transmission and plasticity, thereby affecting learning and memory processes . Moreover, its impact on calcium and sodium channels can lead to changes in cellular excitability, influencing the overall activity of neuronal networks.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and downstream signaling pathways. For instance, its interaction with voltage-gated sodium channels involves binding to specific sites on the channel protein, altering its conformation and affecting ion flow . This modulation of ion channel activity can have significant effects on cellular excitability and neurotransmission. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been shown to maintain its activity over extended periods, although some degradation may occur under certain conditions . In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticonvulsant and analgesic properties . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its metabolism can lead to the formation of active or inactive metabolites, which can influence its overall pharmacological profile . The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved and the presence of other interacting molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation, influencing its overall activity and function . For example, the compound may be transported across cell membranes by specific transporters, affecting its intracellular concentration and availability for biochemical interactions.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For instance, its presence in the cytoplasm or nucleus can influence gene expression and signaling pathways, contributing to its diverse biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)pyrrolidine typically involves the reaction of 2-chlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in a suitable solvent like ethanol. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process can be optimized for higher yields and purity by adjusting parameters like temperature, pressure, and catalyst type .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)pyrrolidine: Similar structure but with the chlorine atom at the 3-position on the phenyl ring.
3-(4-Chlorophenyl)pyrrolidine: Chlorine atom at the 4-position on the phenyl ring.
Uniqueness
3-(2-Chlorophenyl)pyrrolidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .
Properties
IUPAC Name |
3-(2-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQFNQQYVSNBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397346 | |
| Record name | 3-(2-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-67-8 | |
| Record name | 3-(2-Chlorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural modification explored in this research to enhance the anticonvulsant activity of 3-(2-Chlorophenyl)pyrrolidine-2,5-dione?
A1: The research focuses on synthesizing and evaluating a series of Mannich bases derived from this compound-2,5-dione. Specifically, the study introduces an N-[(4-arylpiperazin-1-yl)-methyl] group at the nitrogen atom of the pyrrolidine-2,5-dione ring. [] This structural modification aims to improve the compounds' anticonvulsant activity by potentially influencing their interaction with target sites and their pharmacokinetic properties.
Q2: How does the introduction of the N-[(4-arylpiperazin-1-yl)-methyl] group in this compound-2,5-dione derivatives potentially contribute to their anticonvulsant activity?
A2: While the exact mechanism of action is not fully elucidated in the provided abstract, the research suggests that the N-[(4-arylpiperazin-1-yl)-methyl] group, with its arylpiperazine moiety, might be crucial for the observed anticonvulsant effects. [] This group could be involved in:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350784.png)
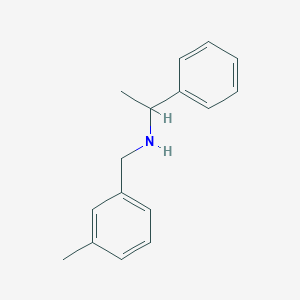

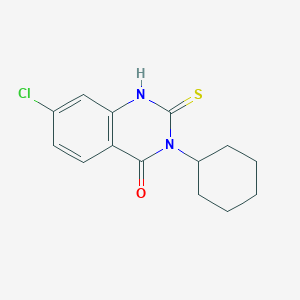
![N-[(3,4-dichlorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1350790.png)

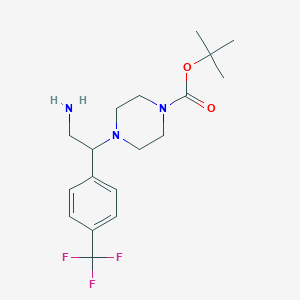
![2-Chloro-1-[5-[[(2-chlorophenyl)hydrazinylidene]methyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B1350800.png)
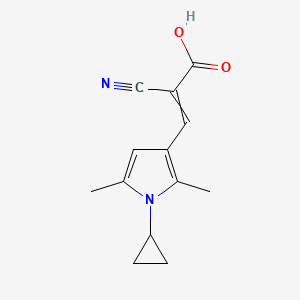
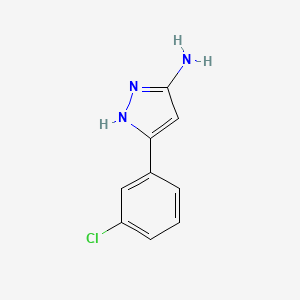
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)piperazine-1-carboxamide](/img/structure/B1350815.png)
![2-(1-(Dimethylamino)-3-{[(2-fluorobenzyl)oxy]imino}propylidene)malononitrile](/img/structure/B1350816.png)
![N-[[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B1350830.png)

